Cyclosporine A-D3
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Overview
Description
Cyclosporine A-D3 is a derivative of cyclosporine A, a cyclic undecapeptide known for its potent immunosuppressive properties. This compound is often used in scientific research to study the pharmacokinetics and metabolism of cyclosporine A due to its deuterium-labeled structure, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine A-D3 involves the incorporation of deuterium atoms into the cyclosporine A molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the formation of the cyclic peptide structure and the selective introduction of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The fermentation broth is then subjected to extraction and purification processes to isolate cyclosporine A, which is subsequently modified to introduce deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Cyclosporine A-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at specific positions on the cyclic peptide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Cyclosporine A-D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical properties and reactivity of cyclosporine A.
Biology: Employed in studies of cellular uptake, distribution, and metabolism of cyclosporine A.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cyclosporine A.
Industry: Applied in the development of new formulations and delivery systems for cyclosporine A
Mechanism of Action
Cyclosporine A-D3 exerts its effects by inhibiting the activity of calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines. The primary molecular targets are T-lymphocytes, and the pathway involves the formation of a complex with cyclophilin, which then binds to and inhibits calcineurin .
Comparison with Similar Compounds
Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action but different chemical structure.
Sirolimus: An mTOR inhibitor with immunosuppressive properties but distinct from calcineurin inhibitors.
Everolimus: A derivative of sirolimus with similar immunosuppressive effects
Uniqueness: Cyclosporine A-D3 is unique due to its deuterium-labeled structure, which allows for precise tracking and study in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily obtainable with non-labeled compounds .
Properties
Molecular Formula |
C62H111N11O12 |
---|---|
Molecular Weight |
1205.6 g/mol |
IUPAC Name |
(3S,6S,9R,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-33-[(E,1R,2R)-5,5,5-trideuterio-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-49(74)68(19)44(28-34(3)4)55(78)66-50(39(13)14)62(85)69(20)45(29-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(30-36(7)8)59(82)71(22)47(31-37(9)10)60(83)72(23)48(32-38(11)12)61(84)73(51)24/h25,27,34-48,50-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46-,47+,48+,50+,51+,52-/m1/s1/i1D3 |
InChI Key |
DDPJWUQJQMKQIF-YAXNHWTCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C=CC)O)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
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